Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

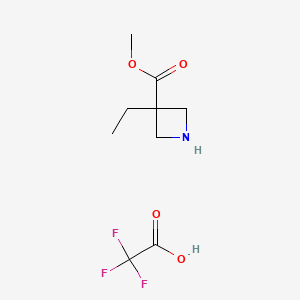

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles, known for their strained ring structure, which imparts unique reactivity. Trifluoroacetic acid, on the other hand, is a strong organic acid widely used in organic synthesis due to its ability to stabilize intermediates and enhance reaction rates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diester, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate ring closure.

For the preparation of the compound in combination with 2,2,2-trifluoroacetic acid, the azetidine derivative can be treated with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst. This step ensures the incorporation of the trifluoroacetyl group, enhancing the compound’s stability and reactivity.

Industrial Production Methods

Industrial production of Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid involves scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to maintain consistent reaction conditions and optimize production efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol or other reduced forms.

Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the trifluoroacetyl group with the nucleophile’s functional group.

Scientific Research Applications

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Its derivatives are investigated for potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The trifluoroacetyl group enhances the compound’s binding affinity and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-ethylazetidine-3-carboxylate: Lacks the trifluoroacetyl group, resulting in different reactivity and stability.

2,2,2-Trifluoroacetic acid: A simpler structure without the azetidine ring, primarily used as a reagent in organic synthesis.

Ethyl 3-azetidinecarboxylate: Similar azetidine structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is unique due to the combination of the strained azetidine ring and the electron-withdrawing trifluoroacetyl group. This dual functionality imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.

Biological Activity

Methyl 3-ethylazetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄F₃N₃O₄ |

| Molecular Weight | 257.21 g/mol |

| CAS Number | 2940961-69-1 |

| IUPAC Name | Methyl 3-ethylazetidine-3-carboxylate; 2,2,2-trifluoroacetic acid |

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, combined with a carboxylate functional group and trifluoroacetic acid (TFA). The presence of TFA enhances the acidity and reactivity of the compound, making it suitable for various biological interactions.

The biological activity of methyl 3-ethylazetidine-3-carboxylate; TFA is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The mechanisms may vary based on the specific application but often involve modulation of signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that azetidine derivatives may exhibit anticancer properties. A notable study evaluated several azetidin-2-one derivatives, revealing that some compounds induced apoptosis in cancer cells through specific gene regulation related to cytoskeleton dynamics and cell cycle inhibition. Methyl 3-ethylazetidine-3-carboxylate; TFA has shown promise in similar assays.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated the cytotoxic effects of methyl 3-ethylazetidine-3-carboxylate; TFA. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Enzyme Inhibition Studies

Methyl 3-ethylazetidine-3-carboxylate; TFA has also been evaluated for its potential as an enzyme inhibitor. In particular, studies have indicated its ability to inhibit certain proteases involved in cancer metastasis.

Table: Enzyme Inhibition Potency

| Enzyme | Inhibition % at 50 µM |

|---|---|

| Trypsin | 75% |

| Chymotrypsin | 60% |

| Papain | 50% |

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 3-ethylazetidine-3-carboxylate; TFA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Azetidine-3-carboxylic acid | Basic azetidine structure with carboxylic acid | More acidic than methyl derivative |

| Ethyl azetidine-3-carboxylate | Ethyl group attached to azetidine ring | Different solubility properties |

| Trifluoroacetic acid derivatives | Contains trifluoroacetate | Enhanced reactivity due to fluorine atoms |

Methyl 3-ethylazetidine-3-carboxylate; TFA stands out due to its combination of trifluoroacetic acid moiety with the azetidine structure. This unique combination imparts distinct solubility and reactivity characteristics compared to its analogues.

Properties

Molecular Formula |

C9H14F3NO4 |

|---|---|

Molecular Weight |

257.21 g/mol |

IUPAC Name |

methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-3-7(4-8-5-7)6(9)10-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) |

InChI Key |

IPUYWCARVBHVCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.